molecular formula C17H17ClN2O4S B2924970 4-chloro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 896310-65-9

4-chloro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2924970
CAS RN: 896310-65-9
M. Wt: 380.84
InChI Key: OEFVUUCTJHRDHM-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. This compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a group of compounds that have been extensively studied for their therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

Photodynamic Therapy Applications

  • High Singlet Oxygen Quantum Yield: New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, characterized, and shown to possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking them as promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Activity

  • Antifungal Screening: Novel azetidin-2-ones containing benzenesulfonamide have been synthesized and demonstrated potent antifungal activity against Aspergillus niger and Aspergillus flavus, indicating significant structure-activity relationship trends (Gupta & Halve, 2015).

Herbicide Selectivity

  • Metabolism and Selectivity in Crops: Chlorsulfuron, a compound related to the chemical family of benzenesulfonamide, has been identified as selectively beneficial for small grains due to the ability of crop plants to rapidly metabolize it into an inactive product, contrasting with the limited metabolism in sensitive broadleaf plants. This metabolic process is crucial for its use as a postemergence herbicide (Sweetser, Schow, & Hutchison, 1982).

Carbonic Anhydrase Inhibitor

  • Bioactivities and Inhibition: Benzenesulfonamide derivatives have been synthesized and evaluated for their cytotoxic and carbonic anhydrase inhibitory effects. Compounds exhibited potent inhibition against carbonic anhydrase IX and XII, which are relevant for developing novel anticancer agents. The structural evaluation and bioactivity studies highlight their potential in cancer therapy (Gul et al., 2016).

properties

IUPAC Name

4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-15-6-4-14(5-7-15)20-11-13(10-17(20)21)19-25(22,23)16-8-2-12(18)3-9-16/h2-9,13,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFVUUCTJHRDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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